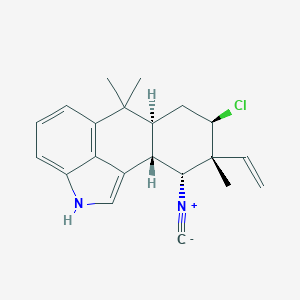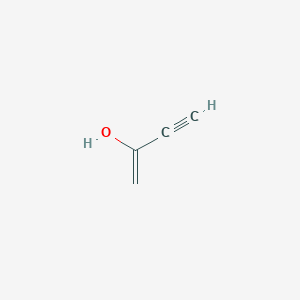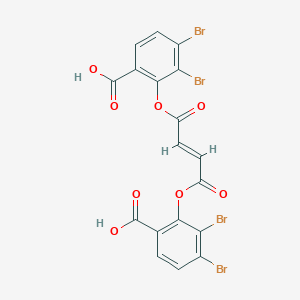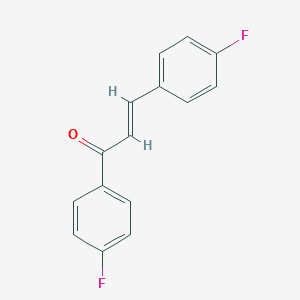
4,4'-Difluorochalcone
Overview
Description
4,4’-Difluorochalcone is a chemical compound with the molecular formula C15H10F2O It belongs to the chalcone family, which is characterized by the presence of an α,β-unsaturated carbonyl system This compound is known for its unique structural features, including two fluorine atoms attached to the aromatic rings
Mechanism of Action
Mode of Action
It is known that chalcones, the class of compounds to which 4,4’-difluorochalcone belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding .
Biochemical Pathways
Chalcones are known to interact with a variety of biochemical pathways, but the specific pathways affected by 4,4’-Difluorochalcone require further investigation .
Pharmacokinetics
The impact of these properties on the bioavailability of 4,4’-Difluorochalcone is currently unknown .
Result of Action
Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of 4,4’-Difluorochalcone .
Preparation Methods
4,4’-Difluorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4’-Difluorochalcone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of 4,4’-Difluorochalcone can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Scientific Research Applications
4,4’-Difluorochalcone has several scientific research applications:
Biology and Medicine: Chalcones, including 4,4’-Difluorochalcone, have shown potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. They are studied for their ability to inhibit various enzymes and pathways involved in disease processes.
Comparison with Similar Compounds
4,4’-Difluorochalcone can be compared with other chalcone derivatives, such as:
4,4’-Dichlorochalcone: This compound has chlorine atoms instead of fluorine, which affects its reactivity and biological activity.
4,4’-Dimethoxychalcone: The presence of methoxy groups can enhance the compound’s antioxidant properties.
4,4’-Dihydroxychalcone: Hydroxyl groups increase the compound’s solubility and potential for hydrogen bonding.
4,4’-Difluorochalcone is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVDMNDUOURGI-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2805-56-3 | |
| Record name | 2805-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Difluorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,4'-difluorochalcone a suitable monomer for synthesizing high molecular weight polymers?
A1: The research paper highlights the high reactivity of the fluorine atoms located at the para position of the this compound molecule []. This reactivity facilitates nucleophilic aromatic substitution reactions with bisphenols, leading to the formation of high molecular weight poly(aryl ether chalcone)s. The fluorine atoms act as good leaving groups, allowing for efficient chain extension during polymerization.
Q2: What are the advantages of using poly(aryl ether chalcone)s derived from this compound in optical applications?
A2: The synthesized poly(aryl ether chalcone)s demonstrate desirable properties for optical applications. They form high optical quality films through spin-coating and have a cutoff wavelength shorter than 410 nm []. This makes them potentially suitable for use in optical waveguides, lenses, and other photonic devices. Furthermore, their ability to be corona poled allows for the modification of their symmetry structures, which is crucial for achieving second harmonic generation (SHG) effects [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)

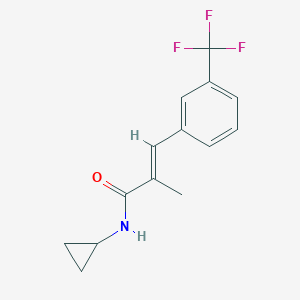

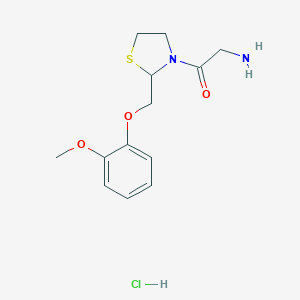
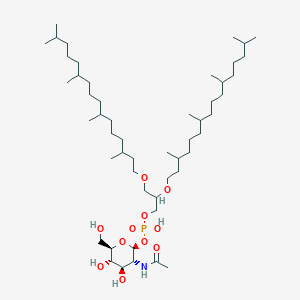
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)
